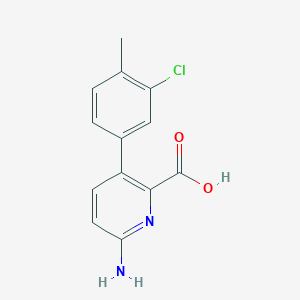
4-(3-Chloro-4-methylphenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chloro-4-methylphenyl)nicotinic acid, 95% (4-CMPN) is a synthetic compound that is used in a variety of laboratory experiments. It is a lipophilic compound that is easily soluble in water, methanol, and ethanol. It is an important compound in scientific research due to its wide range of applications. 4-CMPN has been used in a variety of laboratory experiments, including in the synthesis of other compounds, as a reagent in organic synthesis, and as a catalyst in chemical reactions.
科学研究应用
4-(3-Chloro-4-methylphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a substrate in enzyme-catalyzed reactions. It has also been used to study the structure and function of enzymes, and to study the molecular mechanisms of drug action.
作用机制
4-(3-Chloro-4-methylphenyl)nicotinic acid, 95% is a substrate for a variety of enzymes, including monoamine oxidase, xanthine oxidase, and aldehyde dehydrogenase. It is also a substrate for the enzyme nicotinamide adenine dinucleotide (NAD) dehydrogenase. The enzyme-catalyzed reactions involving 4-(3-Chloro-4-methylphenyl)nicotinic acid, 95% involve the oxidation of the compound and the formation of nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).
Biochemical and Physiological Effects
4-(3-Chloro-4-methylphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of monoamine oxidase, xanthine oxidase, and aldehyde dehydrogenase. It has also been shown to have anti-inflammatory, anti-oxidative, and anti-cancer effects. In addition, 4-(3-Chloro-4-methylphenyl)nicotinic acid, 95% has been shown to have neuroprotective effects, and it has been shown to reduce the toxicity of certain drugs.
实验室实验的优点和局限性
4-(3-Chloro-4-methylphenyl)nicotinic acid, 95% has a number of advantages for use in laboratory experiments. It is a lipophilic compound, which makes it easily soluble in water, methanol, and ethanol. It is also a substrate for a variety of enzymes, which makes it useful for studying the structure and function of enzymes. Additionally, 4-(3-Chloro-4-methylphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects, which makes it useful for studying the molecular mechanisms of drug action.
However, there are some limitations to the use of 4-(3-Chloro-4-methylphenyl)nicotinic acid, 95% in laboratory experiments. It is a synthetic compound, which means it is not naturally occurring and must be synthesized. Additionally, 4-(3-Chloro-4-methylphenyl)nicotinic acid, 95% has been shown to have a number of side effects, including anti-inflammatory, anti-oxidative, and anti-cancer effects.
未来方向
There are a number of potential future directions for the use of 4-(3-Chloro-4-methylphenyl)nicotinic acid, 95% in scientific research. One potential direction is the development of new methods for the synthesis of 4-(3-Chloro-4-methylphenyl)nicotinic acid, 95%. Additionally, further research could be conducted to study the biochemical and physiological effects of 4-(3-Chloro-4-methylphenyl)nicotinic acid, 95%, as well as its potential therapeutic applications. Additionally, further research could be conducted to investigate the potential use of 4-(3-Chloro-4-methylphenyl)nicotinic acid, 95% as a drug delivery system. Finally, further research could be conducted to investigate the potential use of 4-(3-Chloro-4-methylphenyl)nicotinic acid, 95% as a catalyst in chemical reactions.
合成方法
4-(3-Chloro-4-methylphenyl)nicotinic acid, 95% is synthesized using a two-step process. The first step involves reacting 4-chloro-3-methylphenol with ethylenediamine in an aqueous solution. This reaction produces 4-chloro-3-methylphenylhydrazine. The second step involves reacting 4-chloro-3-methylphenylhydrazine with nicotinic acid in aqueous solution. This reaction produces 4-(3-Chloro-4-methylphenyl)nicotinic acid, 95%.
属性
IUPAC Name |
4-(3-chloro-4-methylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-8-2-3-9(6-12(8)14)10-4-5-15-7-11(10)13(16)17/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEALXBNNQXMMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=NC=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692585 |
Source


|
| Record name | 4-(3-Chloro-4-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261912-60-0 |
Source


|
| Record name | 4-(3-Chloro-4-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














